molecular formula C15H11BClN3 B2753640 6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685107-43-1

6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2753640
CAS No.: 685107-43-1
M. Wt: 279.53
InChI Key: LOOOVWTVEWTQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by sulfonyl substituents at positions 3 and 6 of the heterocyclic core. The methylsulfonyl group at position 6 and phenylsulfonyl group at position 3 confer distinct electronic and steric properties, influencing its biological activity and physicochemical profile. Its molecular formula is inferred as C₁₆H₁₄N₄O₄S₂, with a molecular weight of approximately 390.4 g/mol (calculated).

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S2/c1-22(18,19)10-7-15-13-11(8-16-17(13)12(10)14)23(20,21)9-5-3-2-4-6-9/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGMUZPHVSCTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326445
Record name 3-(benzenesulfonyl)-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685107-43-1
Record name 3-(benzenesulfonyl)-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution

Chlorine atoms at positions 3 and 6 of the pyrazolo[1,5-a]pyrimidine core can be displaced by sulfonyl nucleophiles.

  • Methylsulfonyl Introduction : Reacting 6-chloro intermediates with sodium methanesulfinate (CH₃SO₂Na) in polar aprotic solvents (e.g., DMSO) at elevated temperatures.
  • Phenylsulfonyl Introduction : Using benzenesulfonyl chloride (PhSO₂Cl) in the presence of a base (e.g., triethylamine) to facilitate substitution at position 3.

Direct Sulfonylation via Coupling Reactions

Palladium-catalyzed coupling reactions enable the introduction of sulfonyl groups. For example:

  • Suzuki-Miyaura Coupling : Aryl boronic acids containing sulfonyl groups could theoretically couple to halogenated pyrazolo[1,5-a]pyrimidines, though this method is less common for sulfonyl moieties.
  • Buchwald-Hartwig Amination : While typically used for amine introductions, modified conditions might allow sulfonamide couplings.

Stepwise Functionalization

A plausible synthetic route for the target compound involves the following sequence:

Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine

  • Starting Material : Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate.
  • Reduction : Sodium borohydride (NaBH₄) reduces the ester to alcohol (99% yield).
  • Oxidation : Dess–Martin periodinane oxidizes alcohol to aldehyde (46% yield).

Sequential Sulfonylation

  • Position 6 Sulfonylation :

    • React 5,7-dichloro intermediate with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) using triethylamine as a base.
    • Conditions : 0°C to room temperature, 12–24 hours.
  • Position 3 Sulfonylation :

    • Substitute the remaining chlorine with benzenesulfonyl chloride under similar conditions.

Amination at Position 7

  • Reductive Amination : Treat the 7-chloro intermediate with aqueous ammonia (NH₃) and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
  • Yield : ~63–84% based on analogous reactions.

Optimization and Challenges

Key challenges include regioselectivity in sulfonylation and minimizing side reactions. Data from analogous syntheses reveal critical parameters:

Parameter Optimal Condition Effect on Yield Source
Solvent DMSO Increases rate
Base (CH₃)₃COK 83% yield
Temperature 120°C 81% yield
Molar Ratio 1:1.5 (core:nucleophile) Maximizes substitution

Industrial-Scale Considerations

Large-scale production may employ:

  • Continuous Flow Reactors : To enhance heat transfer and reaction control during exothermic sulfonylation steps.
  • Green Chemistry : Catalytic methods using recyclable Pd catalysts or solvent-free conditions to reduce waste.

Analytical Characterization

Post-synthetic analysis includes:

  • NMR : Confirm sulfonyl group integration (e.g., singlet for methylsulfonyl at δ 3.2 ppm).
  • HPLC-MS : Verify molecular ion peak at m/z 352.4 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C13H12N4O4S2C_{13}H_{12}N_{4}O_{4}S_{2} and a CAS number of 1462950-42-0. Its structure features a pyrazolo[1,5-a]pyrimidine core with sulfonyl groups that contribute to its biological activity. The presence of methylsulfonyl and phenylsulfonyl substituents enhances its pharmacological properties.

Medicinal Applications

1. Cancer Therapy

Research indicates that compounds with similar structural motifs to 6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibit promising anticancer activities. For instance, studies have shown that modifications in the pyrazolo-pyrimidine scaffold can lead to enhanced inhibitory effects on cancer cell proliferation. A notable case study demonstrated that certain derivatives displayed potent activity against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .

2. Kinase Inhibition

The compound has been evaluated for its potential as an inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in several diseases, including cancer and neurodegenerative disorders. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonyl groups can significantly affect the potency and selectivity of these inhibitors . The development of selective PI5P4Kγ inhibitors based on similar scaffolds has shown promise in preclinical models .

3. Neurodegenerative Diseases

There is growing interest in the role of kinases in neurodegenerative diseases. Compounds like 6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine could serve as valuable tools for understanding the underlying mechanisms of these diseases and for developing targeted therapies. The ability to penetrate the blood-brain barrier is a crucial factor for any neurotherapeutic agent, and ongoing studies are evaluating the pharmacokinetics of this compound .

Structure-Activity Relationships

The SAR analysis of related compounds reveals that the position and nature of substituents on the pyrazolo-pyrimidine scaffold significantly influence their biological activities. For example:

Substituent Position Effect on Activity
MethylsulfonylC6Enhances kinase inhibition
PhenylsulfonylC3Contributes to selectivity
Additional alkyl groupsVariousCan modulate potency

These insights suggest that careful modification of the substituents can lead to compounds with improved efficacy and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives

Compound Name Substituents (Position) Biological Activity Molecular Weight (g/mol) Key References
Target Compound : 6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine 3: Phenylsulfonyl; 6: Methylsulfonyl Potential COX-2 selectivity (inferred) ~390.4
3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine 2: Methylsulfonylphenyl; 3: 4-Fluorophenyl COX-2 selectivity, improved safety Not reported
6-(tert-Butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine 3: 2-Thienyl; 6: tert-Butylsulfonyl Not explicitly stated (high purity) 336.43
6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine 3: 2-Thienyl; 6: Phenylsulfonyl Not explicitly stated 356.43
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3: 4-Fluorophenyl; 5: Phenyl Anti-mycobacterial (M. tb inhibition) 374.1 (LRMS)
3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3: Bromo; 5: Phenyl CDK2 inhibition (anticancer target) Not reported

Key Observations:

Substituent Effects on Activity :

  • Anti-Mycobacterial Activity : Compounds with 3-(4-fluorophenyl) and 5-aryl groups (e.g., Entry 5) exhibit potent inhibition of Mycobacterium tuberculosis growth, attributed to interactions with ATP synthase . In contrast, the target compound’s dual sulfonyl groups may favor different targets, such as COX-2, due to enhanced electron-withdrawing effects .
  • CDK2 Inhibition : Bromo and phenyl substituents (Entry 6) are linked to kinase inhibition, highlighting the role of halogenated groups in modulating enzyme binding .

Physicochemical Properties: Sulfonyl Groups: The target compound’s methylsulfonyl and phenylsulfonyl substituents increase polarity compared to analogs with alkyl or aryl groups (e.g., tert-butylsulfonyl in Entry 3). This may enhance solubility but reduce membrane permeability.

Synthetic Routes :

  • The target compound’s synthesis likely involves amination and sulfonylation steps, as seen in (e.g., reaction of chloropyrazolopyrimidine with sulfonylating agents) . Comparatively, anti-mycobacterial analogs (Entry 5) are synthesized via Suzuki coupling to introduce aryl groups .

Research Implications and Gaps

  • Target Compound: Limited direct data exist on its biological activity.
  • Structural Optimization : Replacing phenylsulfonyl with 4-fluorophenyl (as in ) could enhance anti-mycobacterial activity, while tert-butylsulfonyl () may improve metabolic stability.

Biological Activity

6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is C13_{13}H12_{12}N4_4O4_4S2_2, with a molecular weight of 352.39 g/mol. The compound features both methylsulfonyl and phenylsulfonyl groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable activity against various biological targets, particularly in the realm of receptor antagonism and enzyme inhibition. The following sections detail specific biological activities and findings from relevant studies.

1. Receptor Antagonism

One of the primary areas of study for this compound is its antagonistic effect on the 5-HT(6) receptor, which is implicated in various neurological disorders. A study reported that derivatives of pyrazolo[1,5-a]pyrimidine showed a wide range of inhibitory constants (K(i)) from 260 pM to 2.96 μM, highlighting the potency of certain derivatives in blocking this receptor .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the positioning and size of substituent groups significantly influence the biological activity of pyrazolo[1,5-a]pyrimidines. For instance, variations in the sulfonyl group size and position relative to the heterocycle were correlated with changes in receptor antagonistic potency. Notably, one derivative was found to be extremely selective, exhibiting a selectivity ratio exceeding 50,000-fold against other therapeutic targets .

Case Study 1: Antagonistic Potency

In a comparative study involving several synthesized derivatives of pyrazolo[1,5-a]pyrimidines, it was found that modifications to the phenylsulfonyl group could enhance receptor binding affinity and selectivity. The most potent compound demonstrated a K(i) value significantly lower than other tested compounds, indicating a strong potential for therapeutic applications .

Case Study 2: Cytotoxicity and Antimicrobial Activity

Another study explored the cytotoxic effects of related compounds on various cancer cell lines. While direct studies on 6-(methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine are sparse, similar derivatives exhibited promising cytotoxicity against human cancer cells and showed antimicrobial properties against bacterial strains .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Receptor Antagonism Potent antagonist for 5-HT(6) receptor; K(i) = 260 pM
Enzyme Inhibition Potential inhibitor of Factor Xa; related compounds studied
Cytotoxicity Exhibited cytotoxic effects on cancer cell lines
Antimicrobial Activity Promising activity against bacterial strains

Q & A

Q. What are the key safety precautions for handling sulfonyl-containing pyrazolo[1,5-a]pyrimidines?

  • Methodology : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation by working in a fume hood. Store under inert gas (argon) to prevent oxidation. Dispose of waste via incineration or hazardous waste services. Refer to SDS for acute toxicity data (e.g., LD50 >500 mg/kg in rodents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.